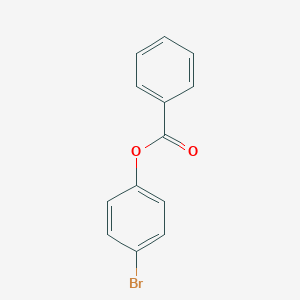

4-Bromophenyl benzoate

Vue d'ensemble

Description

4-Bromophenyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C13H9BrO2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408919. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Bromophenyl benzoate serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly in the development of anti-HIV agents. Its derivatives are being explored for their potential anti-inflammatory and analgesic properties.

Case Study: Synthesis of Anti-HIV Agents

Research indicates that derivatives of this compound can inhibit specific enzymes linked to HIV, showcasing its importance in drug development. For example, a study demonstrated that methyl 4-(3-bromophenyl)benzoate exhibited significant biological activity against HIV-related targets.

Materials Science

In materials science, this compound is utilized in the synthesis of photoactive materials. Its structural properties allow it to be used as a photosensitive blocking group due to its ease of cleavage under mild conditions.

Case Study: Photochemical Applications

A study highlighted the use of this compound in the development of novel ortho-fluoroazobenzene compounds, which are critical for photochemical applications. The compound's ability to interact with light makes it valuable for developing advanced materials.

Synthetic Chemistry

This compound is used in various synthetic reactions, including amidation processes and the formation of complex organic molecules. Its reactivity is enhanced by the presence of the bromine atom on the phenyl ring, which increases electrophilicity.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Amidation with benzylamine | 94% | Direct amidation without catalysts |

| Reaction with morpholine | 89% | Optimized conditions |

| Synthesis of phenacyl benzoates | Varies | Mild cleavage conditions |

Environmental Applications

Due to its properties as a UV absorber, this compound finds applications in cosmetic formulations and other technical applications where UV protection is necessary . This aspect highlights its role in developing environmentally friendly products.

Conformational Studies

Recent studies have focused on the conformational analysis of derivatives like 2-(4-bromophenyl)-2-oxoethyl benzoates. These compounds have shown commercial importance due to their diverse applications in synthetic and photochemistry .

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the para-position undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids to form biaryl derivatives. This reaction is widely used to introduce diverse aromatic substituents.

Experimental Conditions

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₃PO₄ (2 equivalents)

- Solvent: 1,4-Dioxane or DMF

- Temperature: 70–80°C under inert atmosphere

- Reaction Time: 18–22 hours

Representative Examples

| Boronic Acid | Product Structure | Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid | Biphenyl-4-yl benzoate | 60–83 | |

| 4-Methoxyphenyl | 4′-Methoxybiphenyl benzoate | 43–72 | |

| Thiophen-2-yl | Thienyl-substituted benzoate | 55–68 |

Key Findings:

- Solvent choice significantly impacts yields. DMF provided higher yields for electron-deficient boronic acids but was avoided due to purification challenges .

- The reaction is stereospecific, retaining the para-substitution pattern .

Nucleophilic Substitution Reactions

The bromine atom can be displaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Example: Amination

- Reagents: 4-Bromoaniline, Et₃N (base), DCM solvent

- Conditions: 0°C to room temperature, 18 hours

- Product: N-(4-Bromophenyl)furan-2-carboxamide (94% yield) .

General Reaction Pathway

Applications:

Photocleavage Reactions

The ester linkage undergoes UV-induced cleavage in the presence of alcohols, forming benzoic acid derivatives.

Mechanism

- Excitation: UV light generates a radical intermediate at the ester carbonyl.

- Chain Reaction: Alcohols (e.g., methanol, ethanol) participate in H-abstraction, leading to ester bond cleavage .

Products

- Primary products: Benzoic acid and 4-bromophenol derivatives.

- Secondary products: Alkyl benzoates from alcohol incorporation .

Hydrolysis

The ester group hydrolyzes under acidic or basic conditions to yield 4-bromophenol and benzoic acid.

Conditions

- Acidic Hydrolysis: 1N HCl, room temperature, 1 hour .

- Basic Hydrolysis: NaOH (aqueous), reflux, 6–8 hours.

Kinetics

- Hydrolysis rates depend on solvent polarity and temperature. Basic conditions accelerate reaction due to nucleophilic attack by OH⁻.

Transesterification

The ester group reacts with alcohols or carboxylic acids to form new esters.

Example

- Reagents: 4-Bromophenol, 4-bromobenzoyl chloride

- Catalyst: K₂CO₃ in DMF

- Product: 4-Bromophenyl 4-bromobenzoate (18% yield) .

Table: Solvent Effects on Transesterification

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | K₂CO₃ | 18 |

| Toluene | Et₃N | 12 |

Antioxidant Activity Screening

Though not a reaction, 4-bromophenyl benzoate derivatives were evaluated for radical scavenging activity.

- DPPH Assay: IC₅₀ values ranged from 120–200 μM, indicating mild antioxidant capacity compared to BHT (IC₅₀ = 40 μM) .

Critical Analysis of Reaction Mechanisms

- Steric Effects: Bulky substituents on boronic acids reduce coupling efficiency .

- Electronic Effects: Electron-withdrawing groups on the boronic acid enhance oxidative addition in Suzuki reactions .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates in substitution reactions .

Propriétés

Numéro CAS |

1523-17-7 |

|---|---|

Formule moléculaire |

C13H9BrO2 |

Poids moléculaire |

277.11 g/mol |

Nom IUPAC |

(4-bromophenyl) benzoate |

InChI |

InChI=1S/C13H9BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |

Clé InChI |

OHWWOZGHMUITKG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |

SMILES canonique |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |

Key on ui other cas no. |

1523-17-7 |

Pictogrammes |

Environmental Hazard |

Synonymes |

(4-bromophenyl) benzoate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.